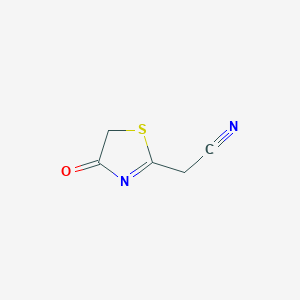

1,3-Thiazolin-4-one-2-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWWRBPFWGVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371959 | |

| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74246-64-3 | |

| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74246-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Thiazolin 4 One 2 Acetonitrile and Its Analogs

Conventional Synthetic Approaches

Conventional methods for synthesizing the 1,3-thiazolin-4-one core often rely on cyclization and cyclo-condensation strategies, utilizing readily available starting materials. These approaches provide a versatile platform for generating a diverse range of substituted analogs.

Cyclization Reactions with Thioglycolic Acid

Thioglycolic acid is a key reagent in the synthesis of thiazolidin-4-ones, serving as the sulfur and C2-unit donor for the heterocyclic ring. Its reactions with various electrophilic partners, such as imines and activated alkenes, are fundamental to the construction of this scaffold.

The synthesis of 5-arylmethylene-4-oxo-thiazolidin-2-yl-acetonitrile derivatives can be achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and thioglycolic acid. This process typically proceeds in a one-pot fashion, beginning with a Knoevenagel condensation.

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an aldehyde (like 3,4,5-trimethoxy benzaldehyde) and an active methylene (B1212753) compound such as malononitrile. mdpi.comnih.gov This initial step is often catalyzed by a base and results in the formation of an α,β-unsaturated dinitrile intermediate, (3,4,5-trimethoxy-benzylidene)-malononitrile.

Following the formation of this intermediate, a Michael addition of thioglycolic acid occurs. The thiol group adds to the β-carbon of the activated double bond. The final step is an intramolecular cyclization, where one of the nitrile groups is attacked by the carboxylic acid moiety, which, after hydrolysis, forms the 4-oxo-thiazolidine ring, yielding the target product.

Table 1: Example of Knoevenagel Condensation Reactants

| Aldehyde | Active Methylene Compound | Catalyst Example | Product Type |

| Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional frameworks | Benzylidene malononitrile |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | 2-(4-Chlorobenzylidene)malononitrile mdpi.com |

A widely used and effective method for synthesizing 2,3-disubstituted-thiazolidin-4-ones is the cyclo-condensation reaction between Schiff bases (imines) and thioglycolic acid. nih.govresearchgate.netnih.gov This reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation with the elimination of a water molecule. researchgate.net

The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a suitable solvent like toluene (B28343) or benzene, often with azeotropic removal of water using a Dean-Stark apparatus. nih.govresearchgate.net This method allows for the synthesis of a wide variety of thiazolidin-4-ones by varying the substituents on the aromatic aldehyde and amine used to form the initial Schiff base.

Table 2: Synthesis of Thiazolidin-4-ones from Schiff Bases and Thioglycolic Acid

| Schiff Base Reactants | Solvent | Conditions | Product | Yield | Reference |

| 5a–e, Thioglycolic acid | Benzene | Reflux, 20h | 4-((6-substituted-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiroalkan-3-ones (6a-e) | High | sciforum.net |

| Schiff base 1a, Thioglycolic acid | Toluene | Reflux (Dean-Stark) | 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidine-4-one (1b) | Moderate to High | nih.govresearchgate.net |

| Schiff base 2a, Thioglycolic acid | Toluene | Reflux (Dean-Stark) | 3-(4-bromophenyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)thiazolidine-4-one (2b) | Moderate to High | nih.govresearchgate.net |

| Benzidine-derived Schiff bases (N1-N5), Thioglycolic acid | Not specified | Cyclization | Thiazolidine-4-one compounds (N6-N10) | Not specified | nih.gov |

The reaction between unsymmetrical thioureas and maleic acid derivatives, such as maleic anhydride (B1165640) or N-substituted maleimides, provides a regioselective pathway to 2-imino-1,3-thiazolidin-4-ones. nih.gov The regioselectivity of this addition-cyclization process can be influenced by factors such as the nature of the substituents on the thiourea (B124793) and the reaction conditions. nih.gov

For instance, the reaction of N-aryl-N'-alkylthioureas with N-phenylmaleimide can lead to two possible isomeric products. Studies have shown that steric factors play a significant role, with bulkier alkyl groups on the thiourea favoring the formation of isomers with the alkyl group in an exo-cyclic position on the imino nitrogen. nih.gov The reaction is often carried out in a refluxing solvent like isopropyl alcohol or acetone. nih.gov

Table 3: Regioselective Synthesis of 2-Imino-1,3-Thiazolidin-4-ones

| Thiourea Substituents (R1, R2, R3) | Maleimide (B117702) Substituent (R4) | Solvent | Conditions | Product Type | Yield | Reference |

| OMe, H, Et | OMe | Isopropyl Alcohol | Reflux | 3-Aryl-2-ethylimino-4-oxo-1,3-thiazolidine | 77% | nih.gov |

| OMe, H, Et | Me | Isopropyl Alcohol | Reflux | 3-Aryl-2-ethylimino-4-oxo-1,3-thiazolidine | 76% | nih.gov |

| H, H, Et | Ph | Isopropyl Alcohol | Reflux | 2-Ethylimino-3-phenyl-4-oxo-1,3-thiazolidine | 87% | nih.gov |

| Ph, H, i-Pr | Ph | Isopropyl Alcohol | Reflux | 2-Phenylimino-3-isopropyl-4-oxo-1,3-thiazolidine | 62% | nih.gov |

A versatile and efficient one-pot, three-component condensation reaction of an aromatic aldehyde, an amine (such as aniline), and thioglycolic acid is a cornerstone for the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones. nih.gov This methodology is highly valued for its atom economy and straightforward procedure. nih.gov

The reaction proceeds through the initial formation of a Schiff base from the condensation of the aromatic aldehyde and the aniline. Without isolation, the in-situ generated Schiff base then reacts with thioglycolic acid via cyclo-condensation to yield the final thiazolidin-4-one product. The use of various substituted aldehydes and anilines allows for the creation of a large library of derivatives. The reaction can be performed under various conditions, including using polypropylene (B1209903) glycol (PPG) as a solvent medium at elevated temperatures. nih.gov

Cyclo-condensation of α-Methylcysteine Hydrochloride with Nitriles

An alternative route to the thiazoline (B8809763) core involves the cyclo-condensation of cysteine derivatives with nitriles. Specifically, α-methylcysteine hydrochloride can react with a nitrile to form a thiazoline-thiazole acid. nih.gov This reaction is typically performed under controlled pH and temperature conditions. For example, quantifiable yields can be obtained by reacting α-methylcysteine hydrochloride with a nitrile in a phosphate-buffered solution in methanol (B129727) at 70°C. nih.gov This method provides a direct pathway to thiazoline-4-carboxylic acid derivatives, which are valuable intermediates for more complex molecules. nih.gov

Synthesis from Thiosemicarbazide (B42300) Derivatives

The reaction of thiosemicarbazide and its derivatives serves as a foundational method for the synthesis of various heterocyclic compounds, including thiazolidin-4-ones. A common approach involves the initial condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones. chemmethod.comirjmets.com These intermediates can then undergo cyclization with α-haloacetic acids or their esters to yield the 1,3-thiazolidin-4-one ring.

For instance, new derivatives of thiosemicarbazide have been synthesized and subsequently converted to thiosemicarbazone compounds. chemmethod.com These intermediates, upon treatment with chloroacetic acid in the presence of a base like anhydrous sodium acetate (B1210297), undergo cyclization to afford the corresponding thiazolidin-4-one derivatives. chemmethod.com The process typically involves heating the reactants in a suitable solvent, such as glacial acetic acid, for several hours. chemmethod.com

Another example involves the reaction of thiosemicarbazones with ethyl chloroacetate (B1199739) in the presence of fused sodium acetate to produce the cyclized thiazolidinone product. chemmethod.com The mechanism generally proceeds through the initial formation of a proton from the NH group, facilitated by the base, leading to the thiol form of the intermediate which then undergoes cyclization. chemmethod.com

Reaction of Heterocyclic 2-Thiones with Dibromides for Multithioether Derivatives

While not a direct synthesis of 1,3-thiazolin-4-one-2-acetonitrile, the reaction of heterocyclic 2-thiones with dibromides is a relevant strategy for creating multithioether derivatives, which can be important precursors or analogs. This methodology is crucial in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, where 1,3-dithiole-2-thiones are key building blocks. ku.dk The sulfur atoms in the thione group are nucleophilic and can react with electrophiles like dibromides to form new carbon-sulfur bonds, leading to the formation of linked heterocyclic systems.

Preparation via Thiosemicarbazones and Bifunctional Reagents (e.g., Methyl Bromoacetate (B1195939), Diethyl Acetylenedicarboxylate)

A versatile and widely employed method for synthesizing 1,3-thiazolidin-4-ones involves the reaction of thiosemicarbazones with bifunctional reagents. nih.gov Thiosemicarbazones, readily prepared from the condensation of thiosemicarbazides with aldehydes or ketones, are key intermediates in this process. nih.gov

The reaction of thiosemicarbazones with reagents like methyl bromoacetate or other α-halo esters provides a direct route to the thiazolidin-4-one ring system. Similarly, the use of diethyl acetylenedicarboxylate (B1228247) (DEAC) or dimethyl acetylenedicarboxylate (DMAD) has proven to be an effective strategy. researchgate.netcrimsonpublishers.com The reaction of aryl thiosemicarbazones with DMAD in refluxing absolute ethanol (B145695) leads to the formation of substituted (ylidene)hydrazono(4-oxothiazolidin-5-ylidene)acetates in high yields (93-97%). researchgate.net The reaction proceeds through the addition of one molecule of DMAD to the thiosemicarbazone, followed by the elimination of a molecule of methanol. researchgate.net The mechanism is believed to involve the nucleophilic attack of the thiourea's sulfur atom on the carbon-carbon triple bond of the acetylenedicarboxylate. crimsonpublishers.com

Modern and Catalytic Synthetic Strategies

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages such as reduced reaction times, simplified purification processes, and increased atom economy.

A prominent MCR for the synthesis of 1,3-thiazolidin-4-ones involves the condensation of an aldehyde, an amine, and thioglycolic acid. nih.govnih.gov This three-component reaction provides a direct and versatile route to a wide range of substituted thiazolidinones. The reaction can be catalyzed by various catalysts, including ionic liquids like [Et3NH][HSO4], which has been shown to give excellent yields and high purity products. nih.govnih.gov The use of such catalysts can also allow for solvent-free conditions, enhancing the green credentials of the synthesis. nih.gov The mechanism generally involves the formation of an imine intermediate from the aldehyde and amine, which then undergoes cyclocondensation with thioglycolic acid. nih.gov

In recent years, the use of nanomaterials as catalysts has gained significant attention due to their high surface area and catalytic efficiency. nih.gov Magnesium oxide (MgO) nanoparticles have been identified as a talented basic catalyst for various organic transformations. nih.govresearchgate.net The synthesis of thiazole (B1198619) and thiadiazole derivatives has been successfully achieved using a chitosan-MgO nanocomposite as an ecofriendly biocatalyst. nih.gov This approach offers a green and efficient alternative to traditional methods.

The MgO nanoparticles, often synthesized via methods like simple solution combustion using plant extracts, exhibit a high degree of crystallinity and can be used in aqueous media, further contributing to the sustainability of the process. frontiersin.org The catalytic activity of MgO nanoparticles stems from their basic nature and large surface area, which facilitates the necessary bond formations in the synthesis of the heterocyclic ring. nih.govresearchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| [Et3NH][HSO4] | Aniline, Aromatic Aldehyde, Thioglycolic Acid | Solvent-free | 80 °C | High (80%) | nih.gov |

| L-Proline | Aromatic/Heterocyclic Aldehyde, Aromatic Amine, Thioglycolic Acid | Water | Room Temperature | Moderate to Good | scispace.com |

| Chitosan-MgO Nanocomposite | Thiosemicarbazide, Aromatic Aldehyde, Chloroacetic Acid | Microwave Irradiation | - | - | nih.gov |

| Orthophosphoric Acid | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | Mild | - | ijcce.ac.ir |

Nanomaterial-Based Catalysis

The use of nanomaterials as catalysts has introduced highly efficient, selective, and reusable systems for the synthesis of thiazolidinone derivatives, aligning with the principles of green chemistry.

Layered double hydroxides (LDHs) coated with polydopamine (PpPDA), designated as LDHs@PpPDA, have been employed as a catalyst for the synthesis of 1,3-thiazolidin-4-one derivatives. sruc.ac.uk In this method, a one-pot reaction involving an aldehyde, a substituted aniline, and thioglycolic acid is carried out in the presence of the LDHs@PpPDA catalyst to yield the target thiazolidinone products. sruc.ac.uk

A magnetic nanoparticle-based catalyst, FeNi₃-ILs-MNPs, has been successfully utilized in a one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. sruc.ac.uk The reaction involves the condensation of aldehydes, amines, and thioglycolic acid. The process is conducted by stirring the components with the FeNi₃-ILs-MNPs catalyst at a moderate temperature of 50 °C, demonstrating an effective synthetic route to these heterocyclic compounds. sruc.ac.uk

Nano-cadmium zirconium phosphate, nano-CdZr₄(PO₄)₆, has proven to be a robust and effective heterogeneous catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. nih.govresearchgate.net The synthesis involves the condensation of an aldehyde, an aniline, and thioglycolic acid. nih.gov This method is notably enhanced by the use of ultrasound irradiation (60 W), which serves as an efficient and environmentally friendly means of activation. nih.govresearchgate.net The reaction proceeds by the catalyst activating the carbonyl groups of the aldehyde and the acid, facilitating the formation of an imine intermediate, which is then attacked by the sulfur atom of thioglycolic acid, leading to intramolecular cyclization. researchgate.net This sonochemical approach typically results in high yields (e.g., 88%) in short reaction times (e.g., 25 minutes). researchgate.net The nano-CdZr₄(PO₄)₆ catalyst can also be used under reflux conditions in toluene for the synthesis of bis-thiazolidinones. sruc.ac.uk

Table 2: Ultrasound-Assisted Synthesis of 1,3-Thiazolidin-4-ones using Nano-CdZr₄(PO₄)₆

| Entry | Aldehyde | Aniline | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 25 | 88 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 20 | 95 |

| 3 | 4-Nitrobenzaldehyde | Aniline | 20 | 94 |

| 4 | 4-Methylbenzaldehyde | Aniline | 30 | 85 |

| 5 | 2-Hydroxybenzaldehyde | Aniline | 30 | 86 |

This table is generated based on data reported in scientific literature. nih.gov

Copper ferrite (B1171679) nanoparticles (nano-CuFe₂O₄) have been identified as an efficient and recyclable catalyst for synthesizing thiazolidinone analogs. sruc.ac.ukbohrium.com Specifically, this catalyst facilitates a three-component reaction between an aniline, an acetylenic ester (like diethyl acetylenedicarboxylate), and a phenyl isothiocyanate in ethanol at room temperature. sruc.ac.ukrsc.org This cascade reaction proceeds with high regioselectivity to form functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives in good to high yields. rsc.org The nano-CuFe₂O₄ catalyst demonstrates significant functional group tolerance and can be magnetically separated from the reaction mixture and reused for at least six cycles without a considerable loss of activity. rsc.org The catalytic mechanism is believed to involve a dual role of the thiocarbonyl group, acting as both an electrophile and a nucleophile, with the nano-CuFe₂O₄ facilitating a 1,4-addition and subsequent intramolecular electrophilic cyclization. rsc.org

Green Chemistry Approaches

Green chemistry principles have been successfully integrated into the synthesis of 1,3-thiazolin-4-one and its analogs, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies include:

Catalyst-Free Reactions: The one-pot, three-component synthesis of 2-iminothiazolines from nitroepoxides, amines, and isothiocyanates proceeds efficiently without any catalyst, minimizing waste and simplifying purification. bohrium.combepls.com

Alternative Energy Sources: Ultrasound irradiation has been employed as a green activation method, particularly in the nano-CdZr₄(PO₄)₆-catalyzed synthesis of thiazolidinones. nih.govresearchgate.net Sonochemistry often leads to shorter reaction times, higher yields, and milder conditions compared to conventional heating. nih.gov Microwave-assisted synthesis is another green approach that provides rapid and efficient heating, leading to high yields in short reaction times for various thiazole derivatives. bepls.com

Eco-Friendly Solvents: The use of environmentally benign solvents is a cornerstone of green synthesis. Water and ethanol have been used as solvents for several thiazole synthesis protocols. rsc.orgbepls.com For instance, the reaction of dithiocarbamates and α-halocarbonyl compounds has been performed by refluxing in water without a catalyst. bepls.com

Solvent-Free Conditions: Some protocols have eliminated the need for a solvent altogether, which is a significant step in green synthesis. bepls.com For example, the reaction of an aromatic amine, aromatic aldehyde, and mercaptoacetic acid has been achieved under solvent-free conditions using Bi(SCH₂COOH)₃ as a catalyst. sruc.ac.uk

DBSA (4-Dodecylbenzenesulfonic Acid) Mediated Synthesis

An environmentally friendly and efficient one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones has been developed utilizing 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst. rsc.orgrsc.org This method proceeds "on water" at ambient temperature, reacting primary amines, thioglycolic acid, and a range of aromatic aldehydes. rsc.org The surfactant nature of DBSA is crucial, as it facilitates the formation of emulsion droplets in the aqueous medium. The hydrophobic core of these droplets is believed to exclude water molecules generated during the rate-limiting dehydration step of the reaction, thus driving the reaction forward. rsc.orgrsc.org This protocol has proven effective for a variety of substrates, affording the desired products in good yields. rsc.org The use of water as a solvent and the mild reaction conditions make this a notable green synthetic protocol. rsc.org

A general procedure involves the successive addition of an aliphatic or aromatic primary amine, an aromatic aldehyde, and thioglycolic acid to a solution of DBSA in water at 25 °C. rsc.org The reaction mixture is stirred at the same temperature, and upon completion, the product is extracted. This method represents a mild, economical, and environmentally benign approach to synthesizing novel 2,3-disubstituted 4-thiazolidinones. rsc.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Primary amine, Aromatic aldehyde, Thioglycolic acid | DBSA | Water | Ambient Temperature | 2,3-disubstituted 4-thiazolidinone (B1220212) | 60-91 | rsc.org |

Bismuth Thioglycolate [Bi(SCH2COOH)3] Catalysis

Bismuth thioglycolate [Bi(SCH2COOH)3] has been reported as an effective catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-one derivatives. researchgate.netlookchem.com This method involves the reaction of an aldehyde, an amine, and mercaptoacetic acid under solvent-free conditions, offering good yields of the desired products. researchgate.net The use of a bismuth-based catalyst is advantageous due to the low toxicity and cost-effectiveness of bismuth compounds. The solvent-free nature of the reaction further enhances its green credentials by reducing waste and avoiding the use of hazardous organic solvents. researchgate.net This catalytic multicomponent reaction has been successfully applied to a variety of substrates, including both electron-rich and electron-deficient aldehydes. researchgate.net

Vanadyl Sulfate (B86663) (VOSO4) under Ultrasonic Irradiation

Ultrasonic irradiation is a known technique to accelerate organic reactions, and its application in the synthesis of heterocyclic compounds is well-documented. ekb.eg Therefore, the use of VOSO4 as a Lewis acid catalyst, potentially activated by ultrasound, for the synthesis of thiazolinone derivatives remains a plausible yet underexplored area of research.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of 1,3-thiazolidin-4-ones. lookchem.comnih.gov These methods address the environmental concerns associated with volatile and often toxic organic solvents. In some instances, the reaction can proceed efficiently without the need for any catalyst, relying on the inherent reactivity of the starting materials at elevated temperatures.

One such protocol involves a one-pot, solvent-free, and catalyst-free multicomponent reaction for the synthesis of 1,3-thiazolidin-4-ones. nih.gov This approach offers excellent yields and is considered an environmentally friendly and efficient process. Other solvent-free methods may employ a catalyst to enhance reaction rates and yields. For example, ammonium (B1175870) persulfate has been used as a homogeneous catalyst for the three-component one-pot synthesis of 1,3-thiazolidin-4-one derivatives from aldehydes, amines, and mercaptoacetic acid under solvent-free conditions, resulting in good yields. lookchem.com The absence of a solvent simplifies the work-up procedure, often allowing for the direct isolation of the product. lookchem.com

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| Amine, Aldehyde, Mercaptoacetic acid | [Et3NH][HSO4] | Solvent-free | 1,3-Thiazolidin-4-one | Excellent | nih.gov |

| Aldehyde, Amine, Mercaptoacetic acid | Ammonium Persulfate | Solvent-free, 90°C | 2-Phenyl-3-(p-tolyl)thiazolidin-4-one | 84 | lookchem.com |

Use of Polyethylene Glycol (PEG-400) and Polypropylene Glycol (PPG) as Solvents

In the quest for greener and more sustainable chemical processes, the use of alternative solvents has gained considerable attention. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising, non-toxic, and recyclable solvent for organic synthesis. While specific studies on the synthesis of this compound in PEG-400 are not extensively documented, its application in the synthesis of related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, has been reported. mdpi.com In these syntheses, a mixture of L-proline and ethylene (B1197577) glycol (a monomer of PEG) was used as a deep eutectic solvent, demonstrating the potential of polyalkylene glycols as reaction media. mdpi.com

Polypropylene glycol (PPG) is another polyether that shares some properties with PEG, such as being a liquid at room temperature for lower molecular weight variants. wikipedia.org It is produced by the ring-opening polymerization of propylene (B89431) oxide. stackexchange.com While PPG is used in various applications, including the synthesis of polyurethanes and as a surfactant, its use as a solvent in the synthesis of fine chemicals like this compound is not well-documented in the available literature. wikipedia.org However, its structural similarity to PEG suggests it could be a viable, albeit less explored, alternative green solvent.

Hexafluoroisopropanol (HFIP) as a Promoter and Reaction Medium

Hexafluoroisopropanol (HFIP) has been identified as a unique and highly effective promoter and reaction medium for the synthesis of various heterocyclic compounds, including structurally diverse alkylidene-4-thiazolidinones. nih.govacs.org HFIP's distinct properties, such as its strong hydrogen bond-donating ability, high ionizing power, and low nucleophilicity, enable it to promote reactions that may not proceed in other solvents. researchgate.netmdpi.com

A one-pot process for the synthesis of alkylidene-4-thiazolidinones involves the cycloaddition of an in situ generated azaoxyallyl cation with a thioamide in HFIP. nih.govacs.org This method is notable for proceeding under mild, metal- and acid-free conditions. The reaction leads to the formation of an amino-thiazolidinone intermediate, which then undergoes elimination to form the exocyclic double bond stereoselectively. nih.gov The use of HFIP is critical for the success of this transformation, highlighting its role in activating substrates and facilitating key reaction steps. researchgate.netmdpi.com

| Reactants | Promoter/Solvent | Conditions | Product | Yield (%) | Reference |

| α-Halohydroxamate, Thioamide, Base | HFIP | Room Temperature | Alkylidene-4-thiazolidinone | up to 74% | nih.gov |

| Epoxides, Electron-rich alkenes | HFIP | 45 °C | Substituted Tetrahydrofurans | Moderate | mdpi.com |

Exploration of Structural Diversity via Derivatization Reactions

The 1,3-thiazolidin-4-one scaffold is amenable to a wide range of derivatization reactions, allowing for the exploration of structural diversity and the fine-tuning of biological activity. mdpi.comnih.gov Modifications can be readily introduced at several positions of the heterocyclic ring, most commonly at the N-3 and C-5 positions, and also at the C-2 position.

Derivatization at the N-3 position is often achieved by employing different primary amines in the initial three-component condensation reaction. This allows for the introduction of a variety of aryl, alkyl, and heterocyclic moieties. chemmethod.com

The C-5 position is a key site for introducing structural variations, often through Knoevenagel condensation of a 2-substituted-4-thiazolidinone with various aldehydes. mdpi.com This reaction introduces an exocyclic double bond at the C-5 position and allows for the attachment of a wide array of substituted aromatic and heteroaromatic rings. For example, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have been synthesized by reacting the corresponding acid chlorides with 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. nih.gov

Further derivatization can be achieved by reacting the initial 1,3-thiazolin-4-one core. For instance, new thiazolidine-4-one derivatives of nitro-l-arginine methyl ester have been synthesized in a two-step process. The first step involves a one-pot condensation/cyclization to form the thiazolidin-4-one ring, followed by coupling with the amino acid derivative. nih.gov Similarly, hybrid molecules incorporating the thiazolidin-4-one scaffold with other biologically active moieties, such as 1,2,4-triazoles, have been designed and synthesized to explore potential synergistic effects. chemmethod.com These examples underscore the versatility of the 1,3-thiazolin-4-one core as a template for generating libraries of diverse compounds for biological screening.

Reaction Mechanisms and Chemical Transformations of 1,3 Thiazolin 4 One 2 Acetonitrile and Its Analogs

Nucleophilic Reactivity at Specific Sites

The nucleophilic character of the 1,3-Thiazolin-4-one-2-acetonitrile scaffold is most pronounced at the active methylene (B1212753) group at position 5 and the nitrile group, which can participate in various condensation and cyclization reactions.

Knoevenagel Reaction of the Methylene Group at Position 5

The methylene group at position 5 of the 1,3-thiazolin-4-one ring is situated between two electron-withdrawing groups: the carbonyl group of the thiazolinone ring and the exocyclic double bond that can be formed. This positioning makes the methylene protons acidic and susceptible to deprotonation by a weak base, forming a reactive carbanion. This carbanion can then act as a nucleophile in a Knoevenagel condensation reaction with aldehydes or ketones. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond. wikipedia.org In the context of this compound analogs, this reaction is typically used to introduce a substituted benzylidene group at the 5-position. For instance, the reaction of a suitable 1,3-thiazolin-4-one precursor with an aromatic aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a basic catalyst like piperidine, yields the corresponding 5-benzylidene derivative.

The general mechanism involves the base-catalyzed formation of an enolate ion from the active methylene compound. This enolate then attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy carbonyl intermediate. Subsequent dehydration furnishes the α,β-unsaturated product. sigmaaldrich.com The resulting conjugated system contributes to the stability of the final molecule.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,3-Thiazolin-4-one | Aromatic Aldehyde | Weak Base (e.g., Piperidine) | 5-Alkylidene/Arylidene-1,3-thiazolin-4-one |

Cyclization Reactions and Ring Transformations

The this compound moiety serves as a valuable scaffold for the construction of more complex heterocyclic systems through various cyclization and ring transformation reactions. These reactions often involve the nitrile group and the active methylene position, leading to the formation of fused or spiro-heterocyclic structures.

The reaction of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with sodium azide (B81097) in the presence of ammonium (B1175870) chloride results in the formation of a tetrazole ring. This transformation involves the [3+2] cycloaddition of the azide anion to the nitrile group. The ammonium chloride acts as a proton source to facilitate the reaction. This reaction highlights the utility of the cyano group as a precursor for the synthesis of five-membered nitrogen-containing heterocycles.

| Reactant | Reagents | Product |

| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | Sodium Azide, Ammonium Chloride | 2-(5-(3,4,5-trimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)-1H-tetrazole |

When [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile is treated with phenyl isothiocyanate in dioxane, it undergoes a reaction to yield 2-cyano-2-[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazole-3-yl]-N-phenyl-thioacetamide. This reaction involves the nucleophilic attack of the nitrogen atom of the thiazolidinone ring on the electrophilic carbon of the isothiocyanate group, followed by a rearrangement. The resulting thioacetamide (B46855) derivative can be further cyclized to form thiophene (B33073) derivatives.

| Reactant | Reagent | Product |

| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | Phenyl Isothiocyanate | 2-Cyano-2-[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazole-3-yl]-N-phenyl-thioacetamide |

The thermal condensation of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with 5-bromosalicylaldehyde (B98134) leads to the formation of a chromene ring fused to the thiazole (B1198619) moiety. The product is identified as 2-(7-bromo-2-oxo-2H-chromen-4-yl)-5-(3,4,5-trimethoxy benzylidene) thiazol-4-one. This reaction proceeds through an initial Knoevenagel-type condensation between the active methylene group of the acetonitrile (B52724) moiety and the aldehyde group of 5-bromosalicylaldehyde, followed by an intramolecular cyclization involving the phenolic hydroxyl group, resulting in the formation of the coumarin (B35378) carbonyl characteristic of the chromen-2-one system.

| Reactant | Reagent | Product |

| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | 5-Bromosalicylaldehyde | 2-(7-bromo-2-oxo-2H-chromen-4-yl)-5-(3,4,5-trimethoxy benzylidene) thiazol-4-one |

The reaction of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with thioacetamide provides a pathway to sulfur-containing heterocyclic systems. While the specific product from the direct reaction with the starting acetonitrile derivative is detailed as a complex transformation, related reactions of similar systems with thioacetamide are known to yield thiophene derivatives through a Gewald-type reaction mechanism. nih.gov This typically involves the reaction of an α-cyanocarbonyl compound with a sulfur source and an active methylene compound.

Reaction with Ethyl Acetate (B1210297) leading to Butyronitrile (B89842) Derivatives

The active methylene group in analogs of this compound demonstrates notable reactivity. Specifically, the analog [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile can react with ethyl acetate. This reaction leads to the formation of a butyronitrile derivative, demonstrating the susceptibility of the acetonitrile moiety to Claisen-type condensation reactions.

Table 1: Reaction with Ethyl Acetate

| Reactant | Reagent | Product | Reference |

|---|

Reactions with Malononitrile, 2-Cyanoacetohydrazide (B512044), Hydrazine (B178648) Hydrate (B1144303), Benzaldehyde (B42025), and 2-Amino-2-(hydroxylmethyl)propane-1,3-diol

The butyronitrile derivative obtained from the reaction with ethyl acetate serves as a versatile intermediate for further chemical transformations. It can undergo reactions with a variety of nucleophiles and electrophiles, leading to a diverse range of heterocyclic products. These reactions highlight the synthetic utility of the extended side chain.

Research has detailed the reactions of 4-oxo-2-[4-oxo- 5-(3,4,5-trimethoxy benzylidene)-4,5-dihydro-thiazol-2-yl)-butyronitrile with several reagents:

Malononitrile: Reacts to afford a complex product, demonstrating the reactivity towards active methylene compounds.

2-Cyanoacetohydrazide: This reaction yields a hydrazide derivative, which is a precursor for further cyclization. Hydrazides are well-established building blocks in heterocyclic synthesis. nih.govresearchgate.net

Hydrazine Hydrate: Treatment with hydrazine hydrate leads to the formation of a hydrazone. Hydrazine hydrate is commonly used to introduce the hydrazinyl group or to effect ring-opening and re-cyclization reactions. nih.govgoogle.com

Benzaldehyde: The reaction with benzaldehyde results in a condensation product, likely at an active methylene position.

2-Amino-2-(hydroxylmethyl)propane-1,3-diol (Tris): This aminopolyol reacts to form a complex imino derivative, showcasing the reactivity of the butyronitrile side chain with multifunctional amines. researchgate.net

Table 2: Reactions of 4-oxo-2-[4-oxo- 5-(3,4,5-trimethoxy benzylidene)-4,5-dihydro-thiazol-2-yl)-butyronitrile

| Reagent | Product Description | Reference |

|---|---|---|

| Malononitrile | Pyridine derivative (Compound 9 ) | |

| 2-Cyanoacetohydrazide | Hydrazide derivative (Compound 13 ) | |

| Hydrazine Hydrate | Hydrazone derivative (Compound 15 ) | |

| Benzaldehyde | Condensation product (Compound 16 ) |

Cyclization with Acetic Acid

The product formed from the reaction of the butyronitrile derivative with 2-cyanoacetohydrazide can undergo further intramolecular cyclization. When the resulting hydrazide (Compound 13 ) is treated with acetic acid, it leads to the formation of a new cyclic structure (Compound 14 ). This transformation is a key step in building more complex, fused heterocyclic systems from the thiazolinone scaffold.

Reaction of Thiourea (B124793) with N-Arylmaleimides via 1,3-S,N-Binucleophiles

The formation of the thiazoline (B8809763) ring itself is a significant area of study. Thiourea and its derivatives are classic examples of 1,3-S,N-binucleophiles used in the synthesis of five- and six-membered heterocycles. nih.gov In reactions with N-arylmaleimides, thiourea can lead to the formation of thiazole or thiazoline structures. nih.govnih.gov The reaction typically proceeds in two stages: first, the addition of the more nucleophilic sulfur atom to the activated double bond of the maleimide (B117702) (a Michael addition), followed by the recyclization of the succinimide (B58015) ring under the action of the nucleophilic nitrogen atom. nih.gov This process illustrates a fundamental pathway to building the core thiazoline heterocycle found in analogs of this compound. nih.govresearchgate.net The regioselectivity of the addition can be influenced by factors such as solvent polarity and the nature of substituents on the thiourea. rsc.orgresearchgate.net

Reactivity of the Carbonyl Group at Position 4

The carbonyl group at the C-4 position of the thiazolidinone ring is susceptible to thionation. nih.gov The conversion of the C=O group to a C=S group is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govresearchgate.net This reaction transforms the 1,3-thiazolin-4-one into its corresponding 4-thioxo or 4-thione analogue. nih.gov Thionation of amides and lactams is a well-established application of Lawesson's reagent, providing a straightforward route to these sulfur-containing isosteres. researchgate.netorganic-chemistry.org

Stereochemical Considerations and Isomerization Pathways

The stereochemistry of thiazolidine-based systems is complex and offers pathways for various isomeric forms. For derivatives with an exocyclic double bond at the 5-position, such as the arylidene analogs, the formation of specific geometric isomers (Z-isomers) has been observed. nih.gov

The thiazolidine (B150603) ring itself can exhibit conformational isomerism. Furthermore, these systems can undergo ring-chain tautomerism, an equilibrium between the cyclic thiazolidine structure and an open-chain Schiff base form. researchgate.net This tautomerism is a key consideration in the reaction mechanisms and structural analysis of these compounds. The formation of stable hemiaminals as intermediates in the reaction between primary amines (like 4-amino-1,2,4-triazole) and aldehydes highlights a related equilibrium process that can precede dehydration to an imine. mdpi.com The stability and conformation of these intermediates and the final products are investigated using techniques like NMR spectroscopy and X-ray crystallography, which provide insight into their structural and stereoelectronic properties. researchgate.netnih.gov

Z/E Isomerism around Exocyclic Double Bonds

The concept of Z/E isomerism is crucial for describing the stereochemistry of alkenes where cis/trans notation is ambiguous or insufficient. libretexts.orgmasterorganicchemistry.com This system assigns priorities to the substituents on each carbon of a double bond based on the Cahn-Ingold-Prelog (CIP) rules. If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, the isomer is (E) (entgegen, meaning opposite). libretexts.orglibretexts.org

The table below illustrates the relative energies and dihedral angles for different isomers of a representative exo-substituted thiazolidin-4-one derivative, highlighting the stability of the Z,Z,E configuration.

Table 1: Relative Energy and Dihedral Angles of Thiazolidin-4-one Exo Isomers Data derived from Density Functional Theory (DFT) calculations. nih.gov

| Isomer Configuration (τ₂, τ₁, τ₃) | Relative Energy (ΔΕ) (kcal/mol) |

|---|---|

| Z, Z, E | 0.00 |

| Z, E, E | 1.54 |

| E, Z, E | 4.88 |

Spontaneous Isomerization in Solution

The potential for isomers to interconvert spontaneously in solution is a key aspect of their chemistry. Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the energy barriers associated with the isomerization of thiazolin-4-one analogs. mdpi.comnih.gov These calculations map the reaction pathways from one isomer to another and determine the energy of the transition states. mdpi.com

The research indicates that while various stable endo and exo conformations can exist, the exo forms are generally the most stable energetically. mdpi.comnih.gov Furthermore, the calculated energy barriers for the isomerization paths between these stable conformers are often significant. The high energy of the transition states suggests that spontaneous conversion between isomers under standard conditions is unlikely. This theoretical finding aligns with experimental observations from 2D-NMR, which often show that only a single, most stable conformation is synthesized and observed in solution. mdpi.comnih.gov

Influence of Intramolecular Hydrogen Bonding on Stereochemistry

In the 1,3-thiazolin-4-one scaffold, the carbonyl group at position 4 (C=O) and the nitrogen atom at position 3 (-NH-) are potential sites for hydrogen bonding. In derivatives of this core, or in its tautomeric forms, a hydrogen atom attached to the nitrogen or a nearby substituent can form an IHB with the carbonyl oxygen. For example, studies on related heterocyclic systems like fluorinated 1,2,3-triazoles have shown that N-H···O hydrogen bonds can dictate the crystal packing and molecular conformation. rsc.org The formation of such a bond within a 1,3-thiazolin-4-one derivative would create a pseudo-ring system, enhancing molecular rigidity and favoring a particular stereochemical outcome in reactions or conformational preferences. rsc.org

Mechanistic Proposals for Multi-component and Catalyzed Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, and their mechanisms are of significant interest. nih.gov The synthesis of thiazoline and thiazolidinone rings often proceeds through MCRs.

One classic example is the Asinger reaction, which produces thiazolines. The proposed mechanism involves the initial formation of enamine and imine intermediates from a carbonyl compound and ammonia. The enamine then reacts with elemental sulfur to yield a sulfhydrylimine, which is a key intermediate in the subsequent cyclization to form the thiazoline ring. nih.gov

Catalyzed reactions offer another route to these heterocyclic cores. Nanoparticle-based catalysts have been used to synthesize 1,3-thiazolidin-4-ones under mild conditions. researchgate.net The mechanism in these heterogeneous systems often involves the activation of reactants on the catalyst surface. For instance, trypsin has been used as an enzyme catalyst for a one-pot, three-component synthesis of thiazole-imine derivatives, showcasing the role of biocatalysis in expanding reaction possibilities. researchgate.net More complex domino reactions have also been proposed, such as a formal (2 + 3) cycloaddition/self-oxidation reaction to produce bisthiazole-5-yl disulfides. The proposed mechanism involves the initial formation of a reactive α-keto sulfine (B13751562) intermediate, which then undergoes a cycloaddition with a thiourea. acs.org

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry, especially Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, offering a complete map of the reaction pathway. mdpi.comnih.gov

For derivatives of 1,3-thiazolin-4-one, DFT calculations have been instrumental in understanding isomerization processes. By computing the reaction isomerization paths, researchers can verify the stability of different conformers and determine the feasibility of their interconversion. mdpi.comnih.gov For example, calculations have confirmed that exo conformations of certain 5-substituted thiazolidin-4-ones are energetically more stable than their endo counterparts. mdpi.com The identification and energy calculation of the corresponding transition states confirm experimental results, explaining why, for certain derivatives, only one conformation is predominantly synthesized. mdpi.comnih.gov These theoretical studies provide a molecular-level understanding that complements experimental findings from techniques like NMR. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,3 Thiazolin 4 One 2 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can map out the carbon framework, identify proton environments, and confirm stereochemical details.

¹H NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. For 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, the methylene (B1212753) protons of the acetonitrile (B52724) group and the thiazolinone ring are of particular interest.

In a study using a 500 MHz spectrometer with DMSO-d6 as the solvent, the methylene protons of the thiazolinone ring (CH₂) appeared as a singlet at δ 3.89 ppm, while the acetonitrile methylene protons (CH₂) showed a singlet at δ 2.5 ppm ias.ac.in. The singlet nature of these peaks indicates the absence of adjacent protons, which is consistent with the proposed structure. The chemical shifts are influenced by the neighboring carbonyl and imine functionalities, which deshield the protons.

In derivatives, such as those resulting from Knoevenagel condensation with isatin, the proton signals shift significantly. For example, in (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile, the two protons of the CH₂ group in the thiazolidine (B150603) ring appear as a singlet at 3.32 ppm, while aromatic and NH protons are observed further downfield ias.ac.in.

Table 1: ¹H NMR Chemical Shifts (δ) for 1,3-Thiazolin-4-one-2-acetonitrile and a Derivative

| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile ias.ac.in | DMSO-d6 | 500 | Thiazolinone CH₂ | 3.89 | s |

| 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile ias.ac.in | DMSO-d6 | 500 | Acetonitrile CH₂ | 2.5 | s |

| (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile ias.ac.in | DMSO-d6 | 500 | Thiazolidine CH₂ | 3.32 | s |

s = singlet

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a "fingerprint" of the carbon skeleton.

For the parent compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, ¹³C NMR data recorded in DMSO-d6 reveals characteristic peaks for the carbonyl carbon (C=O), the imine carbon (C=N), the nitrile carbon (C≡N), and the methylene carbons ias.ac.in. The carbonyl carbon is typically found significantly downfield due to the strong deshielding effect of the oxygen atom, appearing at δ 184.82 ppm ias.ac.in. The carbon of the nitrile group (CN) is observed at δ 118.26 ppm ias.ac.in.

The full reported ¹³C NMR data for the parent compound is: δ = 184.82, 169.80, 118.26, 113.84, 112.64, 11.97, 78.52 ppm ias.ac.in. These shifts correspond to the various carbon atoms within the thiazolinone and acetonitrile moieties, confirming the core structure.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) ias.ac.in |

| C=O | 184.82 |

| C=N | 169.80 |

| C≡N | 118.26 |

| Other Carbons | 113.84, 112.64, 78.52, 11.97 |

¹⁹F NMR is a specialized technique used for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org Its large chemical shift range (about 800 ppm) provides high resolution and allows for sensitive detection of changes in the local electronic environment of the fluorine atom. wikipedia.org

While specific ¹⁹F NMR data for fluorinated derivatives of this compound are not detailed in the provided context, the technique is crucial for confirming the incorporation of fluorine into the molecular structure. In the analysis of fluorinated thiazole (B1198619) derivatives, ¹⁹F NMR would be used to confirm the position and number of fluorine substituents. The chemical shifts would be indicative of whether the fluorine is attached to an aromatic or aliphatic part of the molecule, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide further structural confirmation. wikipedia.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning ¹H and ¹³C signals. mdpi.com These experiments reveal correlations between nuclei, either through bonds (COSY, HMBC) or directly attached (HSQC). mdpi.comnih.gov

For complex thiazolinone derivatives, 2D-NMR is essential. mdpi.comnih.gov

HSQC experiments would correlate the proton signals of the methylene groups in this compound directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.

HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in connecting the acetonitrile fragment to the thiazolinone ring, for instance, by showing a correlation from the acetonitrile methylene protons to the C=N carbon of the ring.

COSY helps in identifying proton-proton coupling networks within the molecule.

These techniques collectively provide a robust and detailed map of the molecular connectivity, leaving little ambiguity in the structural assignment. nih.gov

NOESY is a 2D-NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry, such as the configuration around a double bond (E/Z isomerism). mdpi.com

In the study of substituted thiazolidin-4-one derivatives, NOESY experiments are used to confirm the spatial arrangement of substituents. nih.gov For example, in the Knoevenagel condensation product of this compound with isatin, NOESY could be used to definitively confirm the E/Z configuration of the newly formed double bond by observing through-space correlations between protons on the thiazolinone ring and protons on the oxindole (B195798) moiety. ias.ac.in The presence or absence of specific NOE cross-peaks provides conclusive evidence for a particular stereoisomer. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, FT-IR spectroscopy reveals key absorption bands that confirm its structure. The spectrum, typically recorded using a KBr pellet, shows characteristic peaks for the various functional groups. ias.ac.in

A sharp, strong band corresponding to the nitrile group (C≡N) stretch is observed around 2208 cm⁻¹ ias.ac.in. The carbonyl group (C=O) of the thiazolinone ring gives rise to a strong absorption band at approximately 1717 cm⁻¹ ias.ac.in. The carbon-nitrogen double bond (C=N) stretching vibration appears around 1605 cm⁻¹ ias.ac.in. Additionally, C-H stretching vibrations are observed in the region of 3107-2817 cm⁻¹ ias.ac.in. The presence of a C-S bond is indicated by a band around 736 cm⁻¹ ias.ac.in.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) ias.ac.in | Description |

| C-H Stretch | 3107, 2987, 2817 | Stretching vibrations of C-H bonds |

| C≡N Stretch | 2208 | Nitrile group stretching |

| C=O Stretch | 1717 | Carbonyl group stretching of the thiazolinone ring |

| C=N Stretch | 1605 | Imine group stretching |

| C-S Stretch | 736 | Carbon-sulfur bond stretching |

These vibrational frequencies serve as a reliable diagnostic tool, complementing the data obtained from NMR spectroscopy to provide a complete and accurate structural profile of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the thiazolinone ring is primarily confirmed by the strong absorption band of the carbonyl group (C=O) of the lactam, which typically appears in the range of 1680–1700 cm⁻¹. For related thiazolidin-4-one derivatives, this C=O stretching vibration has been observed between 1610 and 1647 cm⁻¹. nih.gov Another crucial functional group is the nitrile (C≡N), which gives rise to a characteristic absorption band of medium to weak intensity in the region of 2100–2250 cm⁻¹. pressbooks.pub Specifically for this compound, a peak around 2200 cm⁻¹ is anticipated.

The carbon-sulfur (C-S) bond within the thiazolidine ring is identifiable by its vibration, which is typically found in the range of 668 to 694 cm⁻¹. nih.gov The spectrum would also be expected to show C-H stretching vibrations. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz In the case of similar structures, aromatic C-H stretching has been noted around 3070 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1680–1700 | |

| Nitrile (C≡N) | Stretch | ~2200 | pressbooks.pub |

| Carbon-Sulfur (C-S) | Stretch | 668–694 | nih.gov |

| Aromatic C-H | Stretch | >3000 | vscht.cz |

| Aliphatic C-H | Stretch | <3000 | vscht.cz |

It is important to note that the exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides invaluable information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the deduction of its elemental formula with a high degree of confidence. For this compound, with a molecular formula of C₅H₄N₂OS, the calculated monoisotopic mass is 140.0095 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Standard mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 140.17 g/mol .

The fragmentation pattern offers a roadmap of the molecule's structure. For thiazole and thiazolidinone derivatives, fragmentation often involves the cleavage of the heterocyclic ring and the loss of substituent groups. For instance, the fragmentation of a related thiazole compound involved the opening of the thiazole ring and subsequent loss of acetylene. researchgate.net In other cases, the loss of acetyl moieties has been observed as an initial fragmentation step in acetylated thiadiazole derivatives. nih.gov The analysis of the fragmentation of this compound would likely reveal characteristic losses, such as the elimination of the acetonitrile group or fragments from the thiazolinone core, which would further corroborate the proposed structure.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

The X-ray diffraction data would also reveal the crystal system and space group in which this compound crystallizes. For example, a related thiazolidinone derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com Another example, methylisothiazolinone, crystallizes in a triclinic system with a layered structure. mdpi.com The determination of these crystallographic parameters is fundamental to understanding the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. researchgate.net For instance, acetonitrile itself is known to crystallize in different phases, including a monoclinic structure with space group P2₁/c at high temperatures and an orthorhombic structure with space group Cmc2₁ at lower temperatures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. The spectrum is typically recorded in a solvent such as acetonitrile. researchgate.netresearchgate.net

The structure of this compound contains several chromophores—parts of the molecule responsible for absorbing light. These include the carbon-carbon double bond (C=C), the carbonyl group (C=O), the imine group (C=N) within the thiazolinone ring, and the nitrile group (C≡N). The conjugation within the heterocyclic ring system and with the acetonitrile side chain influences the position and intensity of the absorption maxima (λmax).

The electronic spectrum is expected to exhibit two main types of transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in molecules with conjugated π-systems, such as the thiazolinone ring. They typically result in strong absorption bands in the UV region.

n → π* (n to pi-star) transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen, sulfur, and nitrogen atoms, to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The specific λmax values are dependent on the solvent and the electronic environment of the chromophores. While specific experimental data for this exact compound is not publicly available, the analysis of related thiazolidinone derivatives confirms that these characteristic absorptions are key indicators of the molecular structure. mdpi.com

| Electronic Transition | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | C=C, C=N, C=O (conjugated system) | 200-300 nm |

| n → π | C=O, C=N (carbonyl and imine groups) | >300 nm |

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound. It provides quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in the molecule. thermofisher.com This data is used to confirm the empirical formula of this compound and assess its purity. nih.govnih.gov

The molecular formula for this compound is C₅H₄N₂OS . Based on this formula, the theoretical elemental composition can be calculated. In a typical research setting, these calculated values are compared against the experimental values obtained from an elemental analyzer. A close correlation between the found and calculated percentages (typically within ±0.4%) is considered a confirmation of the compound's structure and purity.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 42.85 | N/A |

| Hydrogen (H) | 2.88 | N/A |

| Nitrogen (N) | 19.99 | N/A |

| Oxygen (O) | 11.41 | N/A |

| Sulfur (S) | 22.87 | N/A |

Computational Chemistry and Theoretical Studies on 1,3 Thiazolin 4 One 2 Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), and a basis set like 6-31G(d) or 6-311G++(d,p), which describes the atomic orbitals. nih.govresearchgate.net The optimization process continues until a true minimum on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties for a Model Thiazolidinone Structure Note: These values are representative for a thiazolidinone core structure based on DFT calculations and may vary for the specific compound 1,3-Thiazolin-4-one-2-acetonitrile.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.35 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |

| ΔE (Gap) | ELUMO - EHOMO | 4.60 |

Data based on principles described in references nih.govresearchgate.net.

From the HOMO and LUMO energies obtained through DFT calculations, important global reactivity descriptors such as chemical hardness (η) and softness (S) can be determined. nih.gov Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

The hardness and softness are calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

These parameters provide valuable information about the stability and reactivity of the molecule. researchgate.net Hard molecules are generally less reactive than soft molecules.

Table 2: Calculated Reactivity Descriptors for a Model Thiazolidinone Structure

| Parameter | Formula | Calculated Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 eV |

| Softness (S) | 1 / η | 0.43 eV-1 |

Calculations based on the data in Table 1 and principles from references nih.govresearchgate.net.

Ionization potential (I) and electron affinity (A) are fundamental thermodynamic properties that can also be estimated from molecular orbital energies within the framework of DFT. According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These values are critical for understanding the molecule's behavior in electron transfer reactions. researchgate.net More precise values can be obtained using the delta self-consistent field (ΔSCF) method, which involves separate energy calculations for the neutral, cationic, and anionic species. researchgate.net

Table 3: Calculated Ionization Potential and Electron Affinity

| Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.35 |

| Electron Affinity (A) | -ELUMO | 1.75 |

Calculations based on the data in Table 1 and principles from reference nih.gov.

Charge-density isosurface analysis, also known as an electron density map, is a visualization technique that illustrates the distribution of electrons within a molecule. researchgate.net These maps are crucial for identifying reactive sites. Regions of high electron density (electron accumulation), often colored red or golden, indicate areas susceptible to electrophilic attack, such as lone pairs on heteroatoms like oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net Conversely, regions of low electron density (electron depletion), often colored blue or cyan, are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, charge density analysis would likely show a significant accumulation of electron density around the carbonyl oxygen (O) atom and the sulfur (S) atom of the thiazolidinone ring, as well as the nitrogen of the acetonitrile (B52724) group. researchgate.net This highlights these areas as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in medicinal chemistry for predicting how a molecule might interact with a biological target.

A molecule can often exist in several different spatial arrangements known as conformations. Computational methods, especially DFT, are used to predict the most stable conformation by calculating the relative energies of various possible isomers and conformers. nih.gov For example, in substituted thiazolidinone rings, different conformations such as exo and endo forms can exist. eie.gr By performing geometry optimization on each possible structure, the one with the global minimum energy is identified as the most stable and therefore the most likely to be observed experimentally. nih.goveie.gr

The energy differences between conformers can indicate the flexibility of the molecule. nih.gov A large energy gap between conformations suggests that the molecule exists predominantly in one stable form. nih.gov This conformational analysis is critical for understanding its three-dimensional shape, which ultimately governs its biological activity and interactions with other molecules. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drug candidates. Computational methods provide a powerful toolkit for establishing these relationships by correlating a compound's structural features with its biological activity. For this compound and its analogues, computational SAR studies can elucidate the key molecular descriptors that govern their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these studies. By developing mathematical models, QSAR relates the variation in biological activity of a series of compounds to changes in their physicochemical properties. For thiazolinone derivatives, these models can be constructed using a range of descriptors. nih.gov

Key Molecular Descriptors in SAR Studies:

| Descriptor Category | Specific Descriptors | Relevance to this compound |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | The distribution of charges and frontier molecular orbitals can influence interactions with biological targets. The electron-withdrawing nature of the acetonitrile group and the carbonyl group on the thiazolinone ring are significant. researchgate.netresearchgate.net |

| Steric | Molecular volume, Surface area, Principal moments of inertia | The size and shape of the molecule determine its fit within a receptor's binding pocket. Modifications to the thiazolinone core or the acetonitrile side chain would alter these parameters. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobicity affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index | These descriptors quantify the branching and connectivity of the molecular structure, providing a numerical representation of its topology. |

In a typical computational SAR workflow for this compound, a series of derivatives would be designed in silico. The biological activity of these virtual compounds would then be predicted using the established QSAR model. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery process. nih.gov For instance, studies on other thiazole (B1198619) derivatives have shown that the introduction of specific substituents can significantly enhance antimicrobial or enzyme inhibitory activity. nih.govnih.gov These insights provide a roadmap for the rational design of novel this compound-based therapeutic agents.

Ligand-Protein Interaction Modeling (e.g., for enzyme inhibition)

Understanding how a small molecule like this compound interacts with its biological target is crucial for explaining its mechanism of action and for designing improved inhibitors. Ligand-protein interaction modeling, primarily through molecular docking and molecular dynamics simulations, offers a detailed view of these interactions at the atomic level. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, this can be used to identify potential binding modes within the active site of an enzyme. The docking process involves scoring functions that estimate the binding affinity, helping to rank different poses and even different derivatives. nih.gov

Potential Interactions of this compound in a Protein Binding Site:

| Interaction Type | Potential Involving Groups | Significance |

| Hydrogen Bonding | The carbonyl oxygen and the nitrogen of the thiazolinone ring can act as hydrogen bond acceptors. The nitrogen of the acetonitrile group could also participate in hydrogen bonding. | These are key directional interactions that provide specificity and contribute significantly to binding affinity. |

| Hydrophobic Interactions | The thiazolinone ring and the methylene (B1212753) group can engage in hydrophobic interactions with nonpolar amino acid residues. | These interactions are crucial for anchoring the ligand within the binding pocket. |

| Pi-Pi Stacking | The thiazolinone ring could potentially engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. | This can add to the stability of the ligand-protein complex. |

| Dipole-Dipole Interactions | The polar nature of the carbonyl and acetonitrile groups can lead to favorable dipole-dipole interactions with polar residues in the binding site. | These electrostatic interactions contribute to the overall binding energy. |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This level of detail is invaluable for validating docking results and for understanding the finer points of the binding mechanism. chemrxiv.org

Investigation of Electronic and Photophysical Properties

The electronic and photophysical properties of a molecule are determined by its electronic structure. Computational methods, particularly those based on quantum mechanics, are essential for characterizing these properties. For this compound, these studies can predict its reactivity, spectral characteristics, and potential applications in materials science.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT can provide accurate information about the distribution of electrons and the energies of molecular orbitals.

Key Electronic and Photophysical Properties from Computational Studies:

| Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. It also influences the electronic absorption and emission spectra of the molecule. researchgate.net |

| Electron Affinity and Ionization Potential | The energy change when an electron is added to or removed from the molecule, respectively. | These properties are related to the molecule's ability to participate in redox reactions. |